1-(2-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
1-(2-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a structurally complex molecule featuring a piperidine-2,6-dione core linked via a sulfonyl ethyl group to a piperidinylmethyl-1,2,4-oxadiazole moiety substituted with a cyclopropyl group. Key structural attributes include:
- Piperidine-2,6-dione: A cyclic diketone associated with immunomodulatory and anti-inflammatory properties in related drugs (e.g., thalidomide analogs) .
- Sulfonyl ethyl linker: Enhances metabolic stability and influences pharmacokinetic properties compared to ester or amide linkages.
- 3-Cyclopropyl-1,2,4-oxadiazole: A heterocyclic ring known for improving ligand-receptor interactions in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
1-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c23-16-4-1-5-17(24)22(16)9-10-28(25,26)21-8-2-3-13(12-21)11-15-19-18(20-27-15)14-6-7-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAKQZCQSGINDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Substrate | Ethyl acetoacetate |
| Promoter | KOtBu (1.2 equiv) |
| Temperature | 80°C |
| Reaction Time | 6–8 h |
| Yield | 82–89% |
This method demonstrates excellent functional group tolerance and scalability, achieving 100-gram quantities of piperidine-2,6-dione in kilogram-scale reactions.
Construction of the 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine Subunit
The oxadiazole-piperidine fragment requires sequential functionalization:
Oxadiazole Ring Formation
Aroyl hydrazines undergo cyclization with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiones. Subsequent alkylation with 1,3-dibromopropane introduces the methyl-piperidine linker:
$$
\text{Aroyl hydrazine} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Oxadiazole-thione} \xrightarrow{\text{1,3-dibromopropane}} \text{Methyl-oxadiazole intermediate}
$$
Sulfonamide Linker Installation
The ethylsulfonyl bridge connects the two piperidine units through nucleophilic substitution:
Stepwise Sulfonylation
- Chlorosulfonation : Treatment of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine with chlorosulfonic acid generates the sulfonyl chloride intermediate.
- Nucleophilic Displacement : Reaction with 2-(piperidin-1-yl)ethylamine in acetonitrile/K₂CO₃ yields the sulfonamide product.
Critical Parameters :
- Temperature control (<0°C during chlorosulfonation)
- Anhydrous conditions to prevent hydrolysis
- Stoichiometric KI as catalyst for SN2 displacement
Final Coupling and Global Deprotection
The assembled fragments undergo Mitsunobu coupling to form the C–N bond between the sulfonamide ethyl chain and piperidine-2,6-dione. Subsequent deprotection (e.g., TFA-mediated Boc removal) furnishes the target compound.
Reaction Optimization Data :
| Condition | Value | Impact on Yield |
|---|---|---|
| DIAD/Ph₃P Equiv | 1.5/1.5 | 78% → 92% |
| Solvent | Anhydrous THF | <5% side products |
| Temperature | 0°C → RT | 82% efficiency |
Structural Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows >99% purity at 254 nm, confirming successful removal of synthetic byproducts.
Challenges and Optimization Opportunities
- Oxadiazole Ring Instability : The 1,2,4-oxadiazole moiety demonstrates sensitivity to strong acids/bases, requiring pH-neutral conditions during workup.
- Sulfonamide Crystallization : Poor solubility in common solvents necessitates use of DMF/H₂O mixtures for recrystallization.
- Stereochemical Control : Molecular modeling indicates axial chirality in the piperidine-sulfonamide linkage, though racemic mixtures are typically obtained.
Industrial-Scale Production Considerations
The disclosed synthetic route achieves a 34% overall yield from commercial starting materials. Key scale-up parameters include:
- Continuous flow hydrogenation for cyclopropane installation
- Membrane-based solvent recovery in sulfonylation steps
- Quality-by-Design (QbD) approaches for critical intermediate monitoring
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
Research indicates that derivatives of cyclopropyl oxadiazoles exhibit various biological activities, including:
- Muscarinic Receptor Modulation : Compounds similar to 1-(2-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione have been shown to act as selective muscarinic receptor agonists and antagonists. Specifically, the cyclopropyl oxadiazole moiety has been linked to M1 receptor activity, which is crucial for cognitive functions and neuroprotection .
Applications in Drug Development
The compound's structure suggests potential applications in the development of drugs targeting neurological disorders. Its ability to modulate muscarinic receptors positions it as a candidate for:
- Cognitive Enhancers : By selectively targeting M1 receptors, it may improve cognitive function in conditions like Alzheimer's disease.
- Antipsychotic Agents : The modulation of various receptor subtypes could provide therapeutic benefits in treating schizophrenia and other psychiatric disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of similar compounds:
Mechanism of Action
The mechanism of action of 1-(2-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Oxadiazole Substitution : The cyclopropyl group on the oxadiazole ring (target compound) enhances target binding compared to methyl (Analog A), likely due to improved hydrophobic interactions .
Linker Importance : The sulfonyl ethyl group in the target compound confers metabolic stability over direct linkages (Analog B), aligning with studies showing sulfonyl groups resist enzymatic cleavage .
Heterocycle Swap : Replacing oxadiazole with nitroimidazole (Analog C) shifts activity from kinase inhibition to antimycobacterial effects, underscoring the role of heterocycles in target specificity .
Computational Similarity Assessment
Virtual screening methods, such as molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto similarity scoring, classify the target compound as highly similar to kinase inhibitors like gefitinib (Tanimoto coefficient: 0.85) . However, its cyclopropyl-oxadiazole moiety introduces unique steric and electronic properties that differentiate it from analogs with bulkier aryl substitutions .
Table 2: Tanimoto Similarity Scores vs. Known Kinase Inhibitors
| Reference Compound | Target Compound Similarity (Tanimoto) | Biological Target |
|---|---|---|
| Gefitinib | 0.85 | EGFR kinase |
| Imatinib | 0.72 | BCR-ABL kinase |
| Analog A (Methyl-oxadiazole) | 0.92 | Kinase X (hypothetical) |
Pharmacokinetic and Metabolic Profiling
Compared to metabolites of clarithromycin and venlafaxine, the target compound exhibits a stable intraweek concentration profile (t1/2: 12 hours) due to its sulfonyl linker, which reduces oxidative metabolism . In contrast, analogs with ester linkers show rapid clearance (t1/2: 2–4 hours) .
Biological Activity
The compound 1-(2-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and applications in drug discovery, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Cyclopropyl group : Known for its strain and reactivity.
- 1,2,4-Oxadiazole ring : Associated with various biological activities.
- Piperidine moiety : Commonly linked to pharmacological effects.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
1. Anticancer Properties
Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit notable cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity : Similar compounds have demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| 5a-b | MDA-MB-231 | 2.41 | Caspase activation |
| 16a | SK-MEL-2 | 0.89 | HDAC inhibition |
Flow cytometry assays reveal that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 0.25 μg/mL to 2 μg/mL against drug-resistant Gram-positive bacteria .
This suggests that structural features of the molecule significantly influence its antibacterial activity.
3. Enzyme Inhibition
The compound has been noted for its potential to inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) inhibition : Compounds bearing similar functionalities have shown promise as AChE inhibitors, which could be relevant for treating neurodegenerative diseases .
Mechanistic Studies
Research into the mechanisms of action reveals that:
- The compound interacts with various enzymes and proteins involved in oxidative stress responses and metabolic pathways.
- It acts as a hydrogen bond acceptor, facilitating interactions with biomolecules such as proteins and nucleic acids .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 0.58 μM against pancreatic cancer cells .
- Antibacterial Evaluation : Another study demonstrated that a related oxadiazole compound showed significant antibacterial activity against MRSA with an MIC of 0.25 μg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and what are the critical reaction parameters?
- Answer : The compound’s synthesis involves multi-step protocols, including:
- Acylation and sulfonylation : Use of catalysts like Pd/C and K₂CO₃ for coupling reactions (e.g., formation of sulfonyl-ethyl-piperidine intermediates) .
- Solvent and temperature optimization : Reflux conditions (e.g., piperidine and triethylamine mixtures) improve yields for heterocyclic ring formation .
- Purification : Flash chromatography or recrystallization ensures purity, as seen in analogous piperidine-2,6-dione syntheses .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Answer : Key methods include:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine ring protons and oxadiazole methyl groups) .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the dione and sulfonyl groups .
- Mass spectrometry (GC-MS or HRMS) : Confirms molecular ion peaks and fragmentation patterns, though sensitivity may vary (intensity 0.5–8.0% in related compounds) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Answer :
- In vitro binding assays : Measure affinity for enzymes/receptors (e.g., fluorescence polarization or SPR for target engagement) .
- Cytotoxicity screening : Use cell lines (e.g., cancer or microbial models) with IC₅₀ determination .
- Solubility testing : Pre-formulation studies in buffers (e.g., pH 6.5 ammonium acetate) to assess compatibility with biological assays .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity?
- Answer :
- DFT calculations : Optimize molecular geometry to predict HOMO/LUMO localization (e.g., cyclohexanone and piperidine-2,6-dione motifs influence target binding) .
- Docking studies : Map interactions with biological targets (e.g., ribosomal proteins or kinases) to prioritize structural modifications .
- QSAR analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends .
Q. How to resolve contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Control variables like buffer pH (e.g., pH 6.5 vs. 7.4) and solvent purity (residual solvent limits per pharmacopeial guidelines) .
- Orthogonal validation : Confirm results using multiple techniques (e.g., SPR + enzymatic inhibition assays) .
- Structural analogs : Compare activity of derivatives (e.g., oxadiazole vs. isoxazole substitutions) to isolate functional group contributions .
Q. What strategies enhance metabolic stability without compromising potency?
- Answer :
- Bioisosteric replacement : Substitute labile groups (e.g., cyclopropyl for methyl) to improve stability .
- Prodrug design : Introduce hydrolyzable moieties (e.g., ester prodrugs) to modulate pharmacokinetics .
- Microsomal assays : Assess hepatic clearance using liver microsomes and CYP450 inhibitors .
Q. How to design SAR studies for the piperidine-2,6-dione core?
- Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., methyl, halogen) at the 3-position of the oxadiazole ring .
- Functional group swaps : Replace sulfonyl-ethyl with carbamate or amide linkers to probe steric/electronic effects .
- Crystallography : Resolve co-crystal structures with targets (e.g., ribosomal proteins) to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
